molecular formula C6H6ClIN2 B13338904 3-Chloro-4-iodobenzene-1,2-diamine

3-Chloro-4-iodobenzene-1,2-diamine

Cat. No.: B13338904
M. Wt: 268.48 g/mol
InChI Key: LNHUJXXAJNXABC-UHFFFAOYSA-N
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Description

3-Chloro-4-iodobenzene-1,2-diamine is an organic compound that belongs to the class of halogenated aromatic amines. This compound is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with two amino groups. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-iodobenzene-1,2-diamine typically involves multi-step reactions starting from benzene derivatives. One common method includes:

    Nitration: Benzene is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amino groups.

    Halogenation: Chlorine and iodine atoms are introduced through halogenation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process often includes:

    Catalytic Hydrogenation: To reduce nitro groups to amino groups.

    Electrophilic Aromatic Substitution: To introduce halogen atoms.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iodobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form different amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution Reagents: Such as sodium hydroxide or other nucleophiles.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Various amines.

    Substitution Products: Compounds with different functional groups replacing halogens.

Scientific Research Applications

3-Chloro-4-iodobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include:

    Enzyme Inhibition: By binding to active sites of enzymes.

    Receptor Modulation: By interacting with receptor proteins and altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodobenzene-1,4-diamine
  • 3-Chloro-6-iodobenzene-1,2-diamine
  • 1-Chloro-4-iodobenzene

Uniqueness

3-Chloro-4-iodobenzene-1,2-diamine is unique due to the specific positions of the chlorine and iodine atoms on the benzene ring, which influence its reactivity and interactions with other molecules. This positional arrangement can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C6H6ClIN2

Molecular Weight

268.48 g/mol

IUPAC Name

3-chloro-4-iodobenzene-1,2-diamine

InChI

InChI=1S/C6H6ClIN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2

InChI Key

LNHUJXXAJNXABC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)N)Cl)I

Origin of Product

United States

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